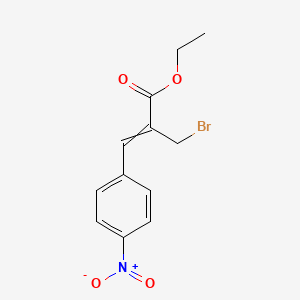![molecular formula C26H26O6 B14401275 [7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol CAS No. 89356-74-1](/img/structure/B14401275.png)
[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol is a complex organic compound characterized by its phenanthrene core structure substituted with benzyloxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by selective functionalization of the phenanthrene core. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Halogenation or nitration can occur at specific positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various alcohols.
Scientific Research Applications
[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol: shares structural similarities with other phenanthrene derivatives such as 9,10-dihydroxyphenanthrene and 3,4,7,8-tetramethoxyphenanthrene.
Uniqueness
- The unique combination of benzyloxy and methoxy groups in this compound imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
89356-74-1 |
|---|---|
Molecular Formula |
C26H26O6 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(2,3,4,6-tetramethoxy-7-phenylmethoxyphenanthren-9-yl)methanol |
InChI |
InChI=1S/C26H26O6/c1-28-21-13-20-19(12-22(21)32-15-16-8-6-5-7-9-16)18(14-27)10-17-11-23(29-2)25(30-3)26(31-4)24(17)20/h5-13,27H,14-15H2,1-4H3 |
InChI Key |
KMVJBHXFURQOCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C3C=C(C(=CC3=C2C(=C1OC)OC)OC)OCC4=CC=CC=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


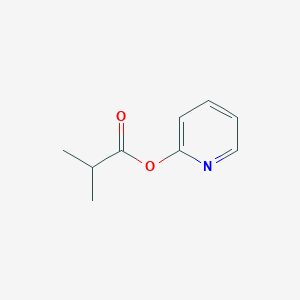
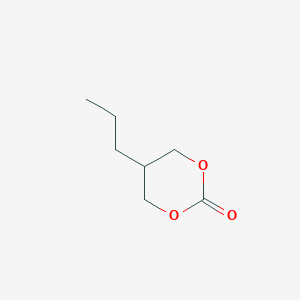
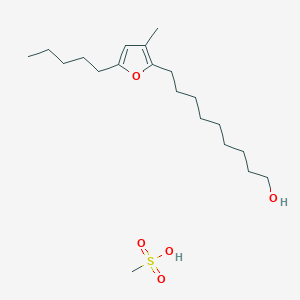
![1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14401211.png)
![5-[4-(3,5-Dimethylphenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401214.png)
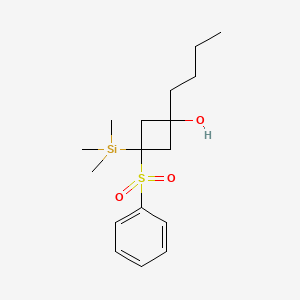
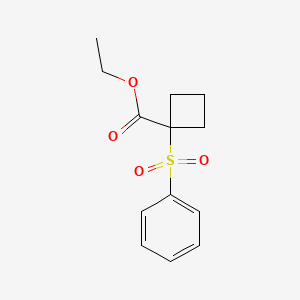
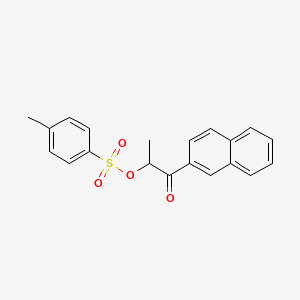
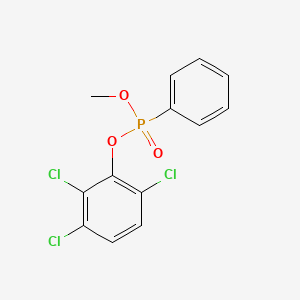
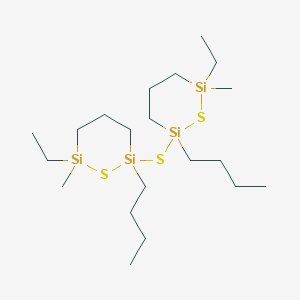
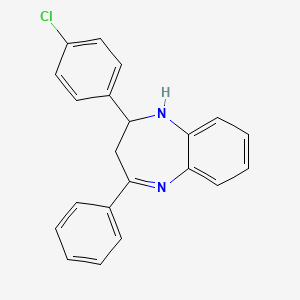
![2-([1,1'-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14401258.png)
![1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14401269.png)
